molecular formula C19H24N2O4 B2925897 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 1788769-45-8

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2925897
CAS No.: 1788769-45-8
M. Wt: 344.411
InChI Key: KUIMDDJPDIAATC-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is utilized for the synthesis of ureas from carboxylic acids. This environmentally friendly and cost-effective method offers good yields without racemization under mild conditions, compatible with common N-protecting and OH protecting groups. The process facilitates one-pot conversion from carboxylic acid to urea, highlighting a practical approach for synthesizing urea derivatives, including potentially the specified compound (Thalluri et al., 2014).

  • Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors were synthesized, emphasizing the importance of optimizing spacer length for inhibitory activity. This study showcases the application of urea derivatives in biochemistry, with implications for designing inhibitors based on urea frameworks (Vidaluc et al., 1995).

  • Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the chemical versatility of urea derivatives, allowing for selective functionalization. This method's high yields and compatibility with various electrophiles underline the compound's potential in synthetic organic chemistry (Smith et al., 2013).

Potential Applications

  • Electro-Fenton degradation studies involving antimicrobials highlight the environmental applications of urea derivatives. The research into urea's role in degrading persistent organic pollutants via advanced oxidation processes points to its potential in wastewater treatment and environmental remediation (Sirés et al., 2007).

  • Photodegradation and hydrolysis of selected pesticides in water, including substituted urea herbicides, illustrate the environmental stability and degradation pathways of urea derivatives. Such studies are crucial for assessing the environmental impact of chemical compounds, including those with urea structures (Gatidou & Iatrou, 2011).

  • Inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase by some tetrahydropyrimidine-5-carboxylates, another class of cyclic urea derivatives, showcase the biomedical relevance of urea compounds. Their effectiveness in enzyme inhibition suggests potential therapeutic applications (Sujayev et al., 2016).

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14-3-5-15(6-4-14)18(25-12-11-22)13-20-19(23)21-16-7-9-17(24-2)10-8-16/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIMDDJPDIAATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)OC)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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